Bordeaux E is classified as a fungicide and is included in the broader category of copper-based pesticides. Its primary components are:
The Bordeaux mixture is often used in organic farming due to its natural origins and relatively low toxicity compared to synthetic alternatives. Its application is regulated in many countries due to concerns about copper accumulation in soil and water systems.
The synthesis of Bordeaux E involves a straightforward chemical reaction between copper sulfate and hydrated lime. The process can be summarized as follows:
The interaction between these two compounds leads to the formation of various complex copper-lime compounds that contribute to its fungicidal properties.
The primary reaction involved in the formation of Bordeaux E can be expressed as:
This reaction results in the precipitation of copper hydroxide, which is responsible for the fungicidal action of Bordeaux E.
The mechanism through which Bordeaux E exerts its fungicidal effects involves several steps:
Studies have shown that Bordeaux E can significantly reduce fungal spore germination and mycelial growth when applied correctly.
Relevant data indicates that while effective against fungi, excessive application can lead to soil toxicity due to copper accumulation.
Bordeaux E has several applications beyond traditional agriculture:
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